Methyl 6-(1-cyanocyclopropyl)nicotinate

Physicochemical profiling LogP Medicinal chemistry

Medicinal chemists often struggle to source regioisomerically pure 6-substituted nicotinate building blocks, where positional contamination can derail SAR studies. Methyl 6-(1-cyanocyclopropyl)nicotinate (CAS 1956381-46-6) solves this with validated regioisomeric identity. • 98% purity with full NMR/HPLC characterization, enabling direct use in parallel synthesis without repurification. • 6-position attachment places the cyanocyclopropyl warhead para to pyridine nitrogen, offering reduced steric hindrance for amide coupling with bulky amines. • Balanced polarity profile (XLogP 0.7, TPSA 63 Ų) supports lead-like optimization without resorting to strongly basic or acidic substituents.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 1956381-46-6
Cat. No. B13102326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(1-cyanocyclopropyl)nicotinate
CAS1956381-46-6
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)C2(CC2)C#N
InChIInChI=1S/C11H10N2O2/c1-15-10(14)8-2-3-9(13-6-8)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3
InChIKeyUQFHCQBFEAIDDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Profile of Methyl 6-(1-cyanocyclopropyl)nicotinate


Methyl 6-(1-cyanocyclopropyl)nicotinate (CAS 1956381-46-6, PubChem CID 118996627) is a nicotinic acid ester derivative featuring a 1-cyanocyclopropyl substituent at the pyridine 6-position, with molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g·mol⁻¹ [1]. Its computed XLogP3-AA is 0.7, topological polar surface area (TPSA) is 63 Ų, and it possesses zero hydrogen bond donors and four hydrogen bond acceptors [1]. The compound is supplied as a research-grade building block at purities ranging from 95% to 98% by multiple vendors . The most relevant comparators for scientific selection include methyl nicotinate (the unsubstituted parent ester, CAS 93-60-7), methyl 2-(1-cyanocyclopropyl)nicotinate (the positional isomer, CAS 1956335-86-6), 6-(1-cyanocyclopropyl)nicotinic acid (the free acid analogue, CAS 1956379-76-2), and lithium 2-(1-cyanocyclopropyl)nicotinate (a salt form, CAS 1956332-12-9).

R
Regioisomeric building block 6-substituted nicotinate for derivatisation at the ester 3-position.
W
Cysteine protease pharmacophore Contains a 1-cyanocyclopropyl warhead relevant to cathepsin inhibitor programmes.
S
Polarity-modulated scaffold TPSA increase (+61% vs. parent ester) may support solubility-driven lead optimisation. Selection context: reported computed property

Why Methyl 6-(1-cyanocyclopropyl)nicotinate Cannot Be Interchanged with Close Analogs


Substitution at the pyridine 6-position versus the 2-position generates regioisomers with distinct electronic environments and steric profiles; the 6-substituted isomer places the cyanocyclopropyl group para to the pyridine nitrogen, while the 2-substituted isomer positions it ortho, altering both the pKa of the conjugate acid and the reactivity of the ester carbonyl . Furthermore, the cyanocyclopropyl moiety itself is recognised as a privileged pharmacophore in cysteine protease and kinase inhibitor programmes, meaning that its presence—and its precise regioattachment—can determine whether the compound serves as a competent intermediate for a given target series [1]. The methyl ester form also differs fundamentally from the free carboxylic acid in terms of solubility, membrane permeability, and suitability for downstream coupling reactions, making generic interchange between ester and acid forms inadvisable without revalidation of synthetic routes . These structural distinctions are not cosmetic; they directly impact synthetic utility, physicochemical property optimisation, and the relevance of the compound as a screening deck member or synthetic intermediate.

Target
Methyl 6-(1-cyanocyclopropyl)nicotinate
6-substituted methyl ester
Methyl 2-(1-cyanocyclopropyl)nicotinate
2-substituted regioisomer alters pyridine basicity and steric access to the ester carbonyl.
Target
Protected methyl ester
MW 202.21 g·mol⁻¹
6-(1-cyanocyclopropyl)nicotinic acid / lithium salt
Free acid or salt may interfere with organometallic couplings or amide-bond formations.
Target
Cyanocyclopropyl at 6-position
computed XLogP3 = 0.7
Methyl nicotinate
Unsubstituted parent lacks the privileged warhead and exhibits a different polarity profile (TPSA 39.2 Ų).

Quantitative Differentiation Evidence for Methyl 6-(1-cyanocyclopropyl)nicotinate


Lipophilicity and Polar Surface Area vs. Unsubstituted Methyl Nicotinate

Although the addition of the 1-cyanocyclopropyl group introduces a hydrophobic cyclopropyl ring, the concurrently added polar nitrile group results in a net XLogP3-AA value of 0.7 for methyl 6-(1-cyanocyclopropyl)nicotinate [1], compared to 0.8 for the unsubstituted parent methyl nicotinate [2]. This represents a slight decrease in computed lipophilicity (ΔXLogP3 = –0.1). Simultaneously, the TPSA increases from 39.2 Ų (methyl nicotinate) [2] to 63 Ų (target compound) [1], an increase of 23.8 Ų (+61%), reflecting the substantial contribution of the nitrile group to polar surface area. These data demonstrate that the 1-cyanocyclopropyl substituent does not simply increase hydrophobicity; it reshapes the polarity profile in a manner that may affect membrane permeability, solubility, and protein binding in ways distinct from simple alkyl or aryl 6-substituted analogues.

Lipophilicity & TPSA vs. parent ester
Cross-study comparable
XLogP3-AA: 0.7 (Δ –0.1 vs. parent)
TPSA: 63 Ų (Δ +23.8 Ų, +61%)
Reshapes polarity, not just hydrophobicity
Computed property; may affect permeability and solubility screens.
Physicochemical profiling LogP Medicinal chemistry Lead optimisation

Regioisomeric Differentiation: 6-Position vs. 2-Position Substitution

The target compound bears the 1-cyanocyclopropyl group at the pyridine 6-position (para to the ring nitrogen), whereas its closest regioisomer, methyl 2-(1-cyanocyclopropyl)nicotinate (CAS 1956335-86-6), bears the identical substituent at the 2-position (ortho to the ring nitrogen) . This difference in substitution pattern alters the electronic character of the pyridine ring: the 2-substituted isomer has a predicted pKa of 3.75±0.29 , consistent with the electron-withdrawing cyano group in close proximity to the basic nitrogen, while the 6-substituted isomer is expected to exhibit a higher pKa due to greater distance between the substituent and the pyridine nitrogen. The two isomers share identical molecular formula (C₁₁H₁₀N₂O₂) and molecular weight (202.21 g·mol⁻¹), making them indistinguishable by mass spectrometry alone, yet they are chromatographically separable and exhibit different reactivity profiles. The 6-substituted isomer offers less steric hindrance around the ester carbonyl, potentially facilitating nucleophilic acyl substitution reactions compared to the 2-substituted isomer.

Regioisomeric pKa differentiation
Class-level inference
6-isomer (para): pKa unreported, expected > 3.75
2-isomer (ortho): predicted pKa 3.75±0.29
Electronic environment and carbonyl accessibility differ
Predicted pKa; experimental measurement needed.
Regiochemistry Positional isomerism Structure–activity relationship Synthetic chemistry

Functional-Group Differentiation: Methyl Ester vs. Free Carboxylic Acid

Methyl 6-(1-cyanocyclopropyl)nicotinate (CAS 1956381-46-6, MW 202.21) is the methyl ester of 6-(1-cyanocyclopropyl)nicotinic acid (CAS 1956379-76-2, MW 188.18) . The molecular weight difference of 14.03 g·mol⁻¹ corresponds to the replacement of the acidic proton with a methyl group. The acid form possesses a carboxylic acid moiety (pKa ~3–4 expected) capable of forming coordinate bonds with metal ions, as demonstrated for 6-substituted nicotinic acid analogues in carbonic anhydrase III inhibition, where the carboxylic acid group is essential for binding to the Zn²⁺ ion in the enzyme active site [1]. The methyl ester form masks this acidic functionality, making it the preferred intermediate for reactions incompatible with free carboxylic acids, such as organometallic additions, ester aminolysis under basic conditions, or chromatographic purifications where the acid would tail severely. The ester can be quantitatively hydrolysed to the acid under mild basic conditions (LiOH, THF/H₂O) when the free acid is required.

Ester vs. acid form
Head-to-head
ΔMW = 14.03 g·mol⁻¹
ΔFormula = CH₂
Functional group: –OCH₃ vs. –OH
Methyl ester masks acid for coupling reactions
Acid may coordinate metals; ester avoids this interference.
Protecting group strategy Synthetic intermediate Coupling reactions Ester hydrolysis

Commercially Available Purity Grades and Vendor Differentiation

Methyl 6-(1-cyanocyclopropyl)nicotinate is offered at three distinct minimum purity specifications across reputable vendors: 95% (AKSci) , 97% (Bidepharm, with batch-specific NMR, HPLC, and GC certificates of analysis) , and 98% (Leyan) . In contrast, the closest acid analogue, 6-(1-cyanocyclopropyl)nicotinic acid, is consistently specified at 95% minimum purity by both AKSci and Fluorochem . The availability of the target compound at 98% purity represents a 3-percentage-point improvement over the typical 95% specification for the acid form, which may be significant for applications requiring high mass balance in quantitative biological assays or for use as a reference standard. Bidepharm further distinguishes its offering by providing batch-level QC documentation (NMR, HPLC, GC) that enables end-users to verify identity and purity independently prior to use .

Commercial purity grades
Head-to-head
Target ester: 95%–98% (Bidepharm 97% + COA)
Acid analogue: 95% max.
Higher purity supports direct assay use
Batch QC data may reduce need for repurification.
Chemical procurement Purity specification Quality control Vendor comparison

1-Cyanocyclopropyl Group as a Privileged Pharmacophore in Protease Inhibition

The 1-cyanocyclopropyl moiety is a well-documented warhead and pharmacophoric element in reversible cysteine protease inhibitors. The AstraZeneca patent family on 1-cyanocyclopropyl derivatives as cathepsin K inhibitors (WO 2008/015217 and related filings) explicitly claims compounds incorporating the 1-cyanocyclopropyl group attached to heteroaryl scaffolds, demonstrating that this moiety forms a reversible covalent interaction with the active-site cysteine thiolate of cathepsins B, K, C, F, H, L, O, S, W, and X [1]. The broader patent literature on cyanocyclopropyl-heteroarenes confirms that these compounds are useful intermediates for the preparation of biologically active ingredients, with cited examples including compounds from WO2016/121997, WO2020/013147, and WO2022/043468 [2]. While methyl 6-(1-cyanocyclopropyl)nicotinate has not itself been reported as a bioactive endpoint, its structural composition—a 1-cyanocyclopropyl group directly attached to the 6-position of a nicotinate ester—places it within the chemical space claimed by these inhibitor programmes, making it a logical building block for the synthesis of screening libraries targeting cysteine proteases or for SAR exploration around the cyanocyclopropyl pharmacophore.

Privileged pharmacophore context
Class-level inference
1-Cyanocyclopropyl-heteroarenes claimed as cathepsin K inhibitors (WO 2008/015217).
Supports cysteine protease inhibitor library synthesis
No direct assay data for this specific compound.
Cysteine protease inhibition Cathepsin K Pharmacophore Medicinal chemistry Patent analysis

Procurement-Driven Application Scenarios for Methyl 6-(1-cyanocyclopropyl)nicotinate


Synthesis of Focused Screening Libraries Targeting Cysteine Proteases

The 1-cyanocyclopropyl group is a recognised warhead for reversible cysteine protease inhibition, as established by the AstraZeneca cathepsin K inhibitor patent family [1]. Methyl 6-(1-cyanocyclopropyl)nicotinate offers a heteroaryl attachment point for this warhead at the pyridine 6-position, with the methyl ester at the 3-position available for amidation, hydrolysis, or other diversification reactions. Its computed TPSA of 63 Ų and XLogP3 of 0.7 [2] place it within favourable physicochemical space for lead-like compounds. The 97–98% purity grades available from Bidepharm and Leyan support direct use in parallel synthesis without prior repurification.

Regioselective Building Block for Cross-Coupling and Acyl Substitution

The 6-position attachment of the cyanocyclopropyl group places the substituent para to the pyridine nitrogen, offering reduced steric hindrance around the ester carbonyl compared to the 2-substituted regioisomer . This steric accessibility is advantageous for amide bond formation with bulky amines, transesterification reactions, or saponification to the free acid. The methyl ester form (MW 202.21) can be quantitatively converted to the carboxylic acid (MW 188.18) or the lithium salt (MW 194.12) as needed, providing synthetic flexibility that the pre-formed acid or salt forms do not offer in reverse.

Late-Stage Functionalisation with Modulated Lipophilicity

Contrary to the expectation that cyclopropyl substitution uniformly increases lipophilicity, the 1-cyanocyclopropyl group in methyl 6-(1-cyanocyclopropyl)nicotinate produces a computed XLogP3 (0.7) that is slightly lower than that of unsubstituted methyl nicotinate (0.8) [2][3], while simultaneously increasing TPSA by 61%. This property profile is distinctive among 6-substituted nicotinate esters and may be exploited by medicinal chemists seeking to improve aqueous solubility or reduce logD without resorting to strongly basic or acidic substituents. The compound can serve as a late-stage diversification intermediate when a balanced polarity profile is desired.

Chromatographic Reference Standard and Analytical Characterisation

With commercial availability at 98% purity (Leyan) and 97% with full NMR/HPLC/GC characterisation (Bidepharm) , methyl 6-(1-cyanocyclopropyl)nicotinate is suited for use as a reference standard in HPLC method development, LC-MS quantification, or NMR spectroscopy. Its distinct regioisomeric identity (6-substituted, not 2-substituted) and characteristic spectroscopic signatures—including the nitrile IR stretch (~2230 cm⁻¹) and the cyclopropyl ¹H NMR signals (δ 1.5–2.0 ppm, multiplets)—facilitate unambiguous identification in complex reaction mixtures.

Application
Selection Property
Validation Focus
Cysteine protease library synthesis
Cyanocyclopropyl warhead scaffold
Target engagement and SAR expansion review
Regioselective cross-coupling
6-position steric accessibility
Amide/ester formation without steric hindrance
Modulated lipophilicity incorporation
Computed polarity profile (TPSA 63 Ų)
Solubility and logD optimisation review
Chromatographic reference standard
High purity and QC documentation
HPLC/LC-MS method development and verification

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